Ac-DL-N(Me)Tyr-DL-Val-DL-Ala-DL-Asp-al
Description
Fundamental Principles of Protease Catalysis and Regulation
Proteases, also known as peptidases or proteinases, are enzymes that catalyze proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids. nih.gov This is achieved through the hydrolysis of peptide bonds. nih.gov In the absence of these enzymatic catalysts, the hydrolysis of peptide bonds would be an exceedingly slow process, taking hundreds of years. nih.gov The catalytic mechanism of proteases varies, but it often involves the activation of a water molecule to act as a nucleophile or the use of a nucleophilic residue within the enzyme itself. nih.govresearchgate.net
The activity of proteases is tightly regulated within biological systems to prevent unwanted protein degradation. This regulation occurs through several mechanisms, including transcriptional control, post-translational modifications, activation from inactive zymogen precursors, and the action of natural protease inhibitors. kennesaw.edumedchemexpress.com Dysregulation of protease activity is implicated in a wide range of diseases, making them important therapeutic targets. caymanchem.com
Classification and Biological Significance of Proteases as Research Targets
Proteases are a diverse group of enzymes, classified based on several criteria, including their site of action (exopeptidases or endopeptidases) and their catalytic mechanism. sigmaaldrich.comnih.gov The main catalytic types are serine, cysteine, threonine, aspartic, glutamic, and metalloproteases. nih.govcaymanchem.com
These enzymes are fundamental to a vast array of biological processes. They are involved in digestion, blood clotting, the immune response, cell differentiation, and programmed cell death (apoptosis). sigmaaldrich.comnih.gov Given their crucial roles, proteases are significant targets for drug discovery in various therapeutic areas, including cancer, inflammation, and infectious diseases. caymanchem.comcaymanchem.com For instance, inhibitors of the viral protease from HIV have been a major success in the treatment of AIDS. nih.govnih.gov
Strategic Development of Peptide-Based Protease Inhibitors: Historical Context and Emerging Trends
The development of protease inhibitors has a rich history, with early research focusing on naturally occurring inhibitors. nih.gov The elucidation of protease structures and mechanisms paved the way for the rational design of synthetic inhibitors. medchemexpress.com Peptide-based inhibitors, which mimic the natural substrates of proteases, were among the first to be developed. nih.gov
Historically, a key strategy has been to modify the scissile peptide bond of a substrate to create a non-hydrolyzable isostere, leading to competitive inhibition. nih.gov An emerging and significant trend is the incorporation of "warheads," electrophilic groups that react with the catalytic residues of the protease. nih.gov Furthermore, modifications to the peptide backbone, such as N-methylation, are being explored to enhance properties like metabolic stability and cell permeability. fishersci.com The development of covalent-reversible inhibitors is a particularly active area, aiming to combine the potency of covalent inhibitors with the safety profile of reversible ones. medchemexpress.com
The Aldehyde Warhead in Protease Inhibition: Mechanism of Reversible Covalent Adduct Formation
The aldehyde functional group is a key electrophilic "warhead" used in the design of protease inhibitors, particularly for cysteine and serine proteases. researchgate.netnih.gov The carbon atom of the aldehyde is electrophilic and is susceptible to nucleophilic attack by the catalytic residue of the protease (e.g., the thiol group of cysteine or the hydroxyl group of serine). cpcscientific.comnih.gov
This attack results in the formation of a tetrahedral hemiacetal or hemithioacetal intermediate. researchgate.netcpcscientific.com This covalent adduct is typically reversible, meaning that the inhibitor can dissociate from the enzyme, restoring the enzyme's activity. fishersci.comacs.org The formation of this reversible covalent bond effectively blocks the active site of the protease, preventing it from binding to and cleaving its natural substrates. researchgate.net The potency of peptide aldehyde inhibitors is often significantly higher than their non-covalent counterparts due to this covalent interaction.
Positioning of Ac-DL-N(Me)Tyr-DL-Val-DL-Ala-DL-Asp-al within Advanced Peptide Aldehyde Inhibitor Research Paradigms
The compound This compound represents a sophisticated design within the field of peptide aldehyde inhibitors. Its structure incorporates several key features that are at the forefront of contemporary inhibitor research.
The core of the inhibitor is a tetrapeptide sequence (Tyr-Val-Ala-Asp) which provides specificity for the target protease. The C-terminal aldehyde group serves as the electrophilic warhead, enabling reversible covalent inhibition as described above.
A significant modification is the N-methylation of the tyrosine residue (N(Me)Tyr). N-methylation of peptide backbones is a strategic approach to improve the pharmacokinetic properties of peptide-based drugs. fishersci.com It can increase metabolic stability by making the peptide bond resistant to cleavage by other proteases and can also enhance cell permeability by reducing the number of hydrogen bond donors. fishersci.com
The "DL" designation for each amino acid residue indicates that the compound is a mixture of diastereomers. This means that at each of the four chiral centers in the peptide backbone, both the L- and D-configurations are present. The stereochemistry of a peptide inhibitor is crucial for its binding affinity and selectivity, as the active sites of proteases are chiral and typically have a strong preference for a specific stereoisomer. caymanchem.com The use of a diastereomeric mixture like this compound in research could be for screening purposes to identify the most active stereoisomer or to investigate the impact of stereochemistry on inhibitor potency.
A closely related compound, Ac-YVAD-CHO, is a well-characterized and potent inhibitor of caspase-1, a cysteine protease involved in inflammation and apoptosis. sigmaaldrich.comnih.gov The reported Ki value for Ac-YVAD-CHO against human caspase-1 is 0.76 nM, highlighting the potency of this peptide aldehyde scaffold. nih.gov The N-methylated version, Ac-(NMe)Tyr-Val-Ala-Asp-CHO, is also recognized as a caspase-1 inhibitor. researchgate.netacs.org
The specific compound This compound is therefore positioned as a research tool to explore the structure-activity relationships of caspase inhibitors, leveraging the established potency of the YVAD aldehyde sequence while introducing N-methylation and stereochemical diversity to potentially modulate its biological activity and properties.
Interactive Data Tables
Below are interactive tables summarizing key information on related protease inhibitors.
Table 1: Properties of Ac-(NMe)Tyr-Val-Ala-Asp-CHO
| Property | Value | Reference |
| Molecular Formula | C24H34N4O8 | nih.govacs.org |
| Molecular Weight | 506.6 g/mol | nih.govacs.org |
| CAS Number | 160806-26-8 | nih.govacs.org |
| Research Area | Apoptosis, Caspase Inhibition | nih.govacs.org |
| Storage Conditions | -20 ± 5 °C | nih.govacs.org |
Table 2: Inhibitory Activity of Ac-YVAD-CHO
| Target Enzyme | Ki (nM) | Reference |
| Human Caspase-1 | 0.76 | nih.gov |
| Mouse Caspase-1 | 3.0 | nih.gov |
| Human Caspase-4 | 163-970 | sigmaaldrich.com |
| Human Caspase-5 | 163-970 | sigmaaldrich.com |
| Human Caspase-8 | 163-970 | sigmaaldrich.com |
| Human Caspase-9 | 163-970 | sigmaaldrich.com |
| Human Caspase-10 | 163-970 | sigmaaldrich.com |
| Human Caspase-2 | >10,000 | sigmaaldrich.com |
| Human Caspase-3 | >10,000 | sigmaaldrich.com |
| Human Caspase-6 | >10,000 | sigmaaldrich.com |
| Human Caspase-7 | >10,000 | sigmaaldrich.com |
Compound Names Mentioned in this Article
Structure
2D Structure
Properties
Molecular Formula |
C24H34N4O8 |
|---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
3-[2-[[2-[[2-[acetyl(methyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C24H34N4O8/c1-13(2)21(24(36)25-14(3)22(34)26-17(12-29)11-20(32)33)27-23(35)19(28(5)15(4)30)10-16-6-8-18(31)9-7-16/h6-9,12-14,17,19,21,31H,10-11H2,1-5H3,(H,25,36)(H,26,34)(H,27,35)(H,32,33) |
InChI Key |
HBYDKJCHUAGGDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)C(CC1=CC=C(C=C1)O)N(C)C(=O)C |
Origin of Product |
United States |
Stereochemical and Conformational Determinants of Ac Dl N Me Tyr Dl Val Dl Ala Dl Asp Al
Molecular Architecture of the Ac-DL-N(Me)Tyr-DL-Val-DL-Ala-DL-Asp-al Peptide Scaffold
The fundamental framework of this compound is a tetrapeptide, meaning it is composed of four amino acid residues linked by three peptide bonds. The sequence is N-terminally protected by an acetyl group (Ac) and C-terminally modified with an aldehyde (-al). The constituent amino acids are N-methyltyrosine, valine, alanine (B10760859), and aspartic acid. A critical feature of this peptide is the presence of both D and L stereoisomers for each amino acid, denoted by the "DL" prefix. This results in a complex mixture of diastereomers.
Table 1: General Properties of the Peptide
| Property | Value |
|---|---|
| Sequence | Ac-(NMe)Tyr-Val-Ala-Asp-CHO |
| Molecular Formula | C24H34N4O8 |
| Molecular Weight | 506.6 g/mol |
| CAS Number | 160806-26-8 |
This data is based on the L-form of the peptide for simplicity, as the DL-mixture complicates a single representation. cpcscientific.com
N-Methylation of the Tyrosine Residue: Influence on Peptide Backbone Conformation, Dynamics, and Stability
N-methylation, the substitution of a hydrogen atom on the backbone amide nitrogen with a methyl group, is a common modification in peptide natural products and a strategic tool in medicinal chemistry. nih.gov In this compound, the tyrosine residue is N-methylated. This modification has profound consequences for the peptide's properties.
One of the most significant effects of N-methylation is the restriction of the peptide backbone's conformational flexibility. nih.gov The presence of the methyl group can sterically hinder certain rotations around the phi (φ) and psi (ψ) dihedral angles, favoring specific conformations. acs.org This can lead to a more rigid and pre-organized structure. Furthermore, the absence of the amide proton prevents it from acting as a hydrogen bond donor, which can disrupt or alter intramolecular and intermolecular hydrogen bonding patterns that are crucial for stabilizing secondary structures like helices and sheets. nih.gov
Spectroscopic Probes of N-Methyltyrosine Conformational Preferences
Various spectroscopic techniques are employed to investigate the conformational preferences of N-methylated amino acids within a peptide. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool. Two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about through-space proximities between protons, which helps in determining the peptide's three-dimensional structure. nih.gov
Conformational analysis of N-methylated peptides often reveals the existence of multiple conformations in solution, which can be observed on the NMR timescale. nih.gov For instance, studies on N-methylated cyclic pentaalanine peptides showed that while some derivatives displayed a single conformation, others existed as a mixture where one conformation was predominant. nih.gov The chemical shifts of the amide protons and the alpha-protons are sensitive to the local electronic environment and can provide clues about the secondary structure.
Ramifications of DL-Amino Acid Incorporation in this compound: Stereochemical Heterogeneity and Structural Impact
The inclusion of both D- and L-amino acids at each position in the peptide sequence introduces significant stereochemical heterogeneity. Instead of a single, well-defined molecule, this compound exists as a mixture of 16 (2^4) possible stereoisomers. This has profound implications for its structure and potential biological activity. While L-amino acids are the building blocks of proteins in most living organisms, D-amino acids are also found in nature, often in bacterial cell walls and in some peptide toxins and hormones. nih.govmdpi.com
The stereochemistry of an amino acid, whether it is in the D or L configuration, can dramatically alter the primary and, consequently, the tertiary structure of a peptide. nih.govmdpi.com The different spatial arrangement of the side chains in D-amino acids compared to their L-counterparts can lead to altered folding patterns and intermolecular interactions. mdpi.comfrontiersin.org
Enantiomeric Mixtures in Peptide Ligand Design and their Analytical Resolution
The separation and analysis of enantiomeric and diastereomeric peptide mixtures are crucial for understanding their individual properties. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose, often employing chiral stationary phases (CSPs). researchgate.netmdpi.com These CSPs can selectively interact with one stereoisomer more strongly than the other, leading to their separation.
Another approach involves derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard reversed-phase HPLC column. researchgate.net Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is a powerful tool for analyzing these mixtures, although diastereomers have identical masses, making their distinction challenging without prior chromatographic separation. nih.gov Ion mobility spectrometry (IMS) coupled with MS has emerged as a technique capable of separating peptide epimers based on their different shapes and collision cross-sections. acs.org
Table 2: Analytical Techniques for Chiral Peptide Resolution
| Technique | Principle | Application |
|---|---|---|
| Chiral HPLC | Differential interaction with a chiral stationary phase. mdpi.com | Separation of enantiomers and diastereomers. researchgate.net |
| Derivatization followed by HPLC | Conversion of enantiomers into diastereomers with different physical properties. researchgate.net | Indirect separation of enantiomers. |
| LC-MS | Separation by liquid chromatography followed by mass detection. | Identification and quantification of stereoisomers after separation. nih.gov |
| Ion Mobility Spectrometry-MS | Separation based on ion shape and size in the gas phase. acs.org | Analysis of peptide epimers. acs.org |
Impact of D-Amino Acids on Peptide Secondary and Tertiary Structure Formation
The incorporation of D-amino acids can have a significant and often predictable impact on peptide secondary structures. While a sequence of L-amino acids might readily form a right-handed α-helix, the introduction of a D-amino acid can disrupt this structure or even induce a left-handed helix. nih.gov
Advanced Synthetic Methodologies for Ac Dl N Me Tyr Dl Val Dl Ala Dl Asp Al and Peptide Aldehyde Analogs
Optimized Solid-Phase Peptide Synthesis (SPPS) Protocols for Challenging Sequences
The synthesis of Ac-DL-N(Me)Tyr-DL-Val-DL-Ala-DL-Asp-al is classified as a "difficult sequence" due to the combined effects of sterically hindered N-methylated residues and the potential for strong inter-chain aggregation. nih.gov Standard Solid-Phase Peptide Synthesis (SPPS) protocols are often insufficient, leading to incomplete reactions and low purity of the crude product. researchgate.netspringernature.com Optimization is crucial and typically involves modifications to several aspects of the synthesis cycle.
Key Optimization Strategies:
Enhanced Coupling Reagents: The steric hindrance at the N-methylated tyrosine residue and at the N-terminus of each subsequent amino acid requires powerful coupling reagents to drive acylation reactions to completion. While standard carbodiimides may be ineffective, aminium/uronium or phosphonium (B103445) salt-based reagents are preferred.
Chaotropic Agents and Solvents: To disrupt the formation of secondary structures and prevent aggregation, which can render reactive sites inaccessible, various strategies are employed. sigmaaldrich.compeptide.com These include the use of chaotropic salts (e.g., LiCl, KSCN) in the reaction solvent or employing solvent systems known to solubilize aggregating peptides, such as mixtures containing N-methylpyrrolidone (NMP), dimethyl sulfoxide (B87167) (DMSO), or ethylene (B1197577) carbonate. peptide.comunifi.it
Microwave-Assisted SPPS: The application of microwave energy can significantly accelerate both coupling and deprotection steps. nih.govnih.gov This allows for shorter reaction times, which can minimize side reactions, and provides the energy to overcome the activation barriers associated with sterically hindered couplings. nih.gov
Structure-Disrupting Derivatives: For particularly stubborn sequences, the temporary incorporation of "helix-breaking" elements can be effective. This includes using 2-hydroxy-4-methoxybenzyl (Hmb) or pseudoproline dipeptide units at strategic positions in the peptide backbone to disrupt aggregation. nih.govsigmaaldrich.com These are then removed during the final cleavage step.
| Strategy | Description | Rationale for Challenging Sequences |
| High-Efficiency Coupling Reagents | Use of reagents like HATU, HBTU, or PyBOP in combination with a non-nucleophilic base such as DIPEA. | Overcomes the steric hindrance presented by N-methylated amino acids and promotes efficient peptide bond formation. peptide.com |
| Optimized Solvent Systems | Employing NMP or DMSO instead of or in combination with DMF. Using solvent mixtures with chaotropic salts or detergents. peptide.comunifi.it | Improves solvation of the growing peptide chain, disrupts hydrogen-bonding networks, and prevents on-resin aggregation. sigmaaldrich.com |
| Elevated Temperature / Microwave | Performing coupling reactions at higher temperatures (e.g., 50-90°C) or using a microwave peptide synthesizer. nih.gov | Increases reaction kinetics, helping to drive difficult coupling reactions to completion and reducing reaction times. nih.gov |
| Monitoring of Reactions | Using qualitative tests like the bromophenol blue test for N-methylated amines, as the standard ninhydrin (B49086) test gives a false negative. peptide.com | Ensures that each coupling step has reached completion before proceeding to the next cycle, preventing deletion sequences. |
Regioselective Incorporation of N-Methylated Amino Acids in Complex Peptide Synthesis
The introduction of the N-methyl group on the tyrosine residue must be precise (regioselective) to avoid methylation at other nucleophilic sites. N-methylation is known to enhance proteolytic stability and modulate the conformation and bioavailability of peptides. researchgate.netnih.gov There are two primary strategies for incorporating N-methylated amino acids during SPPS.
Pre-synthesized Building Block Approach: The most straightforward method involves the use of a commercially available or pre-synthesized Fmoc-protected N-methylated amino acid, in this case, Fmoc-N(Me)Tyr(tBu)-OH. This approach ensures perfect regioselectivity. However, the subsequent coupling of the next amino acid onto the N-methylated residue is sterically hindered and requires optimized conditions, such as the use of HATU or PyBroP as coupling agents and extended reaction times or microwave assistance. peptide.comspringernature.com
On-Resin N-Methylation: This strategy involves methylating the amino acid after it has been incorporated into the peptide chain. A common procedure is a three-step sequence performed directly on the solid support:
Protection: The N-terminal amine is protected with an ortho-nitrobenzenesulfonyl (o-NBS) group. acs.org
Methylation: The resulting sulfonamide is methylated using a methylating agent like methyl iodide or dimethyl sulfate (B86663) under basic conditions. researchgate.net
Deprotection: The o-NBS protecting group is removed using a thiol, such as 2-mercaptoethanol, to reveal the N-methylated amine, ready for the next coupling step. acs.org
This on-resin method avoids the difficult coupling step onto a secondary amine but requires careful optimization to ensure complete reactions and avoid side-reactions on sensitive residues. google.com
| Approach | Advantages | Disadvantages | Key Reagents |
| Building Block | Ensures regioselectivity; simpler overall SPPS cycle. | Coupling onto the N-methylated residue is sterically hindered and slow. peptide.com Fmoc-N-Me-AA-OH derivatives can be expensive. researchgate.net | Fmoc-N(Me)Tyr(tBu)-OH, HATU, DIPEA |
| On-Resin Methylation | Avoids difficult coupling onto a secondary amine; uses readily available reagents. | Multi-step process on-resin increases potential for side reactions; requires careful optimization. acs.orggoogle.com | o-NBS-Cl, DBU, Methyl Iodide, 2-Mercaptoethanol |
Stereocontrolled Synthesis and Deracemization Strategies for DL-Amino Acid Integration
The "DL" designation in the target compound's name indicates that for the valine, alanine (B10760859), and aspartic acid residues, a racemic mixture (an equal mixture of D and L enantiomers) is used. The primary goal during synthesis is to incorporate these racemic building blocks while preventing the epimerization (change in stereochemistry) of the chiral centers already present in the peptide chain.
Integration of DL-Amino Acids: The synthesis is programmed to use Fmoc-DL-Val-OH, Fmoc-DL-Ala-OH, and Fmoc-DL-Asp(OtBu)-OH as building blocks. This results in a complex mixture of diastereomers in the final product.
Suppression of Racemization: During peptide synthesis, the activation of the carboxylic acid of an N-protected amino acid makes the α-proton acidic and susceptible to abstraction by base, which can lead to racemization. mdpi.com This is a significant concern, especially during the coupling of each new residue.
Factors Influencing and Suppressing Racemization:
Base: The choice and amount of base are critical. Strong, unhindered bases increase the risk of racemization. The use of sterically hindered bases like diisopropylethylamine (DIPEA) is standard, but its concentration should be carefully controlled.
Activating Agent: The formation of symmetric anhydrides or the use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives (e.g., Oxyma, 6-Cl-HOBt) can form activated esters that are less prone to racemization than other intermediates. peptide.com
Temperature: Higher temperatures can increase the rate of epimerization. mdpi.com While elevated temperatures are used to overcome difficult couplings, a balance must be struck to avoid compromising stereochemical integrity.
Protecting Groups: Certain protecting groups, like the recently developed 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS), have been shown to suppress α-carbon racemization during peptide bond formation. nih.gov
While deracemization techniques exist, they are not relevant for the synthesis of this specific target, where a mixture of stereoisomers is the intended outcome. The focus remains on preserving the stereochemical integrity of each chiral center once it is incorporated.
| Factor | High Racemization Risk | Low Racemization Risk |
| Base | Strong, non-hindered bases (e.g., DBU in coupling). | Sterically hindered bases (e.g., DIPEA, collidine). mdpi.com |
| Coupling Additive | Absence of an anti-racemization additive. | Presence of HOBt, Oxyma, or 6-Cl-HOBt. peptide.com |
| Temperature | Prolonged high temperatures. | Room temperature or carefully controlled heating. |
| Activation Method | Carbodiimide activation without additives. | Pre-formed activated esters (e.g., with HATU/HOAt). |
Chemo- and Regioselective Functionalization for C-Terminal Aldehyde Generation
Generating a C-terminal aldehyde is a delicate process because aldehydes are highly reactive and can undergo unwanted reactions during the synthesis and deprotection steps. Therefore, the aldehyde functionality is typically introduced in a masked form and deprotected only during the final cleavage from the solid support.
Several reliable methods have been developed:
Oxidation of a C-terminal Alcohol: The peptide can be synthesized with a C-terminal amino alcohol. After cleavage from the resin, this primary alcohol can be selectively oxidized to the aldehyde using mild oxidizing agents like the Dess-Martin periodinane. This is performed in the solution phase.
Reduction of a C-terminal Weinreb Amide or Thioester: The peptide is assembled on a resin that, upon cleavage, yields a C-terminal Weinreb amide or thioester. These functionalities can then be reduced to the aldehyde using a mild reducing agent like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) under controlled conditions. This method is limited by the potential for reduction of other functional groups. nih.gov
Cleavage from a Specialized Linker: This is often the most efficient approach for SPPS.
Acetal (B89532)/Thioacetal Linkers: The first amino acid is attached to the resin via a linker containing a protected aldehyde, such as a dimethyl acetal or a dithiane (thioacetal). nih.gov The peptide chain is elongated, and during the final acidic cleavage (e.g., with trifluoroacetic acid, TFA), the acetal is hydrolyzed to reveal the C-terminal aldehyde. Thioacetals are stable to acid and require a specific deprotection step with reagents like N-bromosuccinimide (NBS) prior to cleavage. nih.gov
Backbone Amide Linker (BAL) Strategy: In this approach, the peptide is anchored to the resin through a backbone amide nitrogen instead of the C-terminus. nih.gov This leaves the C-terminal carboxyl group free for modification. It can be reduced to an alcohol on-resin, which is then masked as an acetal. The final cleavage step deprotects the acetal to generate the peptide aldehyde. nih.gov
| Method | Description | Key Features |
| Oxidation of C-terminal Alcohol | Peptide synthesized with a C-terminal amino alcohol, then oxidized post-cleavage. | Solution-phase step required; oxidation must be selective. |
| Reduction of C-terminal Ester/Thioester | Peptide cleaved as an ester or thioester, then reduced in solution. | Risk of over-reduction or side reactions; requires careful control. nih.gov |
| Acetal/Thioacetal Linker | Aldehyde is masked as an acetal on the linker and deprotected during/after cleavage. | Highly chemoselective; compatible with standard SPPS. nih.gov |
| Backbone Amide Linker (BAL) | Peptide attached via backbone amide; C-terminus is modified and released as an aldehyde. | Very general and versatile strategy for C-terminal modifications. nih.gov |
Advanced Chromatographic and Spectrometric Techniques for Purity Assessment and Structural Elucidation
Following synthesis and cleavage from the resin, the crude peptide product is a complex mixture containing the desired product, deletion sequences, and various isomers. A combination of powerful analytical techniques is essential for purification and comprehensive characterization. nih.gov
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is the cornerstone of peptide purification and purity analysis. americanpeptidesociety.orgresolvemass.ca
Reversed-Phase HPLC (RP-HPLC): This is the most common method for peptide analysis. mdpi.com The peptide mixture is separated based on hydrophobicity using a nonpolar stationary phase (typically C18) and a polar mobile phase, usually a gradient of water and acetonitrile (B52724) containing an ion-pairing agent like TFA. mtoz-biolabs.comcreative-proteomics.com Purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. mtoz-biolabs.com
Ion-Exchange Chromatography (IEC): This technique separates peptides based on their net charge and is useful for separating isoforms with different charge states. americanpeptidesociety.org
Spectrometric and Spectroscopic Techniques: These methods provide definitive structural information. purdue.edu
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of the peptide with high accuracy. biopharmaspec.com Tandem mass spectrometry (MS/MS) involves fragmenting the peptide in the gas phase to confirm the amino acid sequence. youtube.com The presence of the C-terminal aldehyde can sometimes lead to the observation of hydrated (gem-diol) or solvent-adduct (hemiacetal) forms in the mass spectrum, which must be correctly interpreted. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR (e.g., COSY, TOCSY, NOESY) are powerful tools for the complete structural elucidation of the final purified peptide in solution. resolvemass.ca NMR can confirm the specific site of N-methylation, provide information on the stereochemistry, and determine the three-dimensional conformation of the peptide. biopharmaspec.com
UV Resonance Raman (UVRR) Spectroscopy: UVRR is a sensitive technique that can probe the peptide backbone conformation and secondary structure in solution. acs.orgnih.gov
| Technique | Information Provided | Application to Target Compound |
| RP-HPLC | Purity assessment, purification, separation of diastereomers. | Quantifies the purity of the crude product and isolates the final compound(s). creative-proteomics.com |
| LC-MS/MS | Molecular weight confirmation, amino acid sequence verification. biopharmaspec.com | Confirms the mass [M+H]⁺ and fragmentation pattern consistent with the this compound sequence. youtube.com |
| NMR Spectroscopy | 3D structure, confirmation of N-methylation site, stereochemistry. resolvemass.ca | Unambiguously identifies the N-methyl group on the tyrosine nitrogen and characterizes the mixture of stereoisomers. |
| CD Spectroscopy | Secondary structure content (α-helix, β-sheet, random coil). biopharmaspec.com | Provides information on the overall conformational preferences of the peptide backbone. |
Mechanistic Enzymology and Target Specificity of Ac Dl N Me Tyr Dl Val Dl Ala Dl Asp Al
Detailed Kinetic Analysis of Protease Inhibition by Ac-DL-N(Me)Tyr-DL-Val-DL-Ala-DL-Asp-al
The interaction of a peptide aldehyde with its target protease is characterized by the kinetics of binding and the nature of the enzyme-inhibitor complex. The aldehyde "warhead" is a key feature, enabling it to act as a transition-state analog for the hydrolysis of a peptide bond.
The potency of a protease inhibitor is quantified by its inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition. For peptide aldehydes targeting cysteine proteases, the mechanism is typically reversible and covalent. The electrophilic aldehyde carbon is attacked by the nucleophilic thiolate anion of the active site cysteine residue. nih.gov This interaction results in the formation of a stable, yet reversible, thiohemiketal adduct. nih.gov This covalent complex mimics the tetrahedral transition state of peptide bond cleavage, effectively blocking the enzyme's catalytic activity. nih.govresearchgate.net
Substrate Mimicry and Active Site Interactions: Mapping Enzyme Subsite Specificity (S1, S2, S3, S4)
The specificity of a peptide inhibitor is determined by how well its amino acid side chains (designated P1, P2, P3, P4, starting from the C-terminus) fit into the corresponding binding pockets (subsites S1, S2, S3, S4) of the enzyme's active site. nih.gov The sequence Tyr-Val-Ala-Asp is designed to mimic the natural cleavage site of substrates for the caspase family of proteases.
S1 Subsite : Caspases exhibit a near-absolute requirement for an Aspartic acid (Asp) residue at the P1 position. nih.govmdpi.com The S1 pocket is a deep, highly basic cleft formed by conserved arginine and glutamine residues that perfectly accommodates the negatively charged carboxylate side chain of Asp, anchoring the inhibitor in the active site. nih.gov
S2 Subsite : The S2 subsite of caspases like caspase-1 and caspase-3 is a hydrophobic pocket. researchgate.net The Valine (Val) at the P2 position of the inhibitor fits snugly into this subsite, contributing significantly to binding affinity. researchgate.net
S3 Subsite : The S3 pocket is generally smaller and less specific than the other subsites. The Alanine (B10760859) (Ala) at the P3 position is a small, neutral residue that is well-tolerated in this pocket.
S4 Subsite : The S4 subsite is a broader, more solvent-exposed pocket that can accommodate larger residues. The Tyrosine (Tyr) at the P4 position makes favorable interactions within this subsite, and its preference is a key determinant for differentiating between various caspases. nih.gov For caspase-1, a Tyr or Trp at P4 is often preferred. nih.gov
Identification and Validation of Target Proteases for this compound
Based on its YVAD sequence, the primary targets for this inhibitor are expected to be members of the caspase family, particularly those involved in inflammation.
The YVAD motif is the canonical recognition sequence for caspase-1 (also known as Interleukin-1β Converting Enzyme, or ICE). caymanchem.cominvivogen.com Therefore, Ac-YVAD-al based compounds are potent inhibitors of this enzyme. caymanchem.comnih.gov Studies on Ac-YVAD-CHO demonstrate high selectivity for caspase-1 over other caspases. It is significantly less potent against other inflammatory caspases like caspase-4 and caspase-5, and shows very weak inhibition of apoptotic caspases such as caspase-3 and caspase-7. caymanchem.com
Table 1: Inhibition Constants (Kᵢ) of Ac-YVAD-CHO for Various Human Caspases
| Caspase Target | Subgroup | Kᵢ (nM) |
|---|---|---|
| Caspase-1 | Inflammatory | 0.76 |
| Caspase-4 | Inflammatory | 163 |
| Caspase-5 | Inflammatory | 970 |
| Caspase-8 | Apoptotic (Initiator) | 270 |
| Caspase-9 | Apoptotic (Initiator) | 590 |
| Caspase-10 | Apoptotic (Initiator) | 270 |
| Caspase-2 | Apoptotic (Initiator) | >10,000 |
| Caspase-3 | Apoptotic (Executioner) | >10,000 |
| Caspase-6 | Apoptotic (Executioner) | >10,000 |
| Caspase-7 | Apoptotic (Executioner) | >10,000 |
Data derived from studies on Ac-L-Tyr-L-Val-L-Ala-L-Asp-al (Ac-YVAD-CHO). Source: caymanchem.com
While highly selective for caspase-1, peptide-based inhibitors with reactive warheads can exhibit off-target activity. The catalytic mechanism of cysteine proteases involves a cysteine nucleophile, similar to caspases, making them potential off-target candidates. caymanchem.com Indeed, at high concentrations, caspase inhibitors like Z-YVAD-fmk (a related compound) have been shown to inhibit other cysteine proteases such as cathepsins B and X. researchgate.net However, the unique subsite preferences of caspases generally provide a high degree of selectivity against most other cysteine protease families under typical experimental conditions.
Serine proteases utilize a serine residue as the primary nucleophile, which forms an acyl-enzyme intermediate rather than a thiohemiketal. caymanchem.com While peptide aldehydes can inhibit serine proteases, the different active site geometry and mechanism typically result in much lower potency compared to their inhibition of targeted cysteine proteases. The stringent requirement for Asp at P1 further ensures high selectivity against common serine proteases like trypsin (prefers Arg/Lys at P1) and chymotrypsin (B1334515) (prefers large hydrophobic residues at P1).
Influence of DL-Stereochemistry and N-Methylation on Enzyme-Inhibitor Recognition and Catalytic Efficiency
The inclusion of non-standard elements like a DL-amino acid mixture and N-methylation significantly impacts the inhibitor's properties compared to a standard all-L-peptide.
DL-Stereochemistry : Natural proteins and their protease targets are composed exclusively of L-amino acids. nih.gov Enzymes have highly chiral active sites, meaning they demonstrate strong stereospecificity. The presence of D-amino acids in the peptide chain would likely disrupt the precise hydrogen bonding and van der Waals interactions necessary for optimal binding in the S1-S4 subsites. This would result in a significantly lower binding affinity (higher Kᵢ) for the D-enantiomer-containing peptides within the mixture compared to the all-L-isomer. However, a major advantage of incorporating D-amino acids is the enhanced resistance to proteolytic degradation by host or microbial proteases, which are generally unable to cleave peptide bonds adjacent to D-residues. nih.gov This would increase the inhibitor's biological half-life.
N-Methylation : The addition of a methyl group to the amide nitrogen of the tyrosine residue (N-Methylation) introduces several effects. It can increase the peptide's resistance to proteolysis at that site. Furthermore, N-methylation restricts the conformational freedom of the peptide backbone and can alter the orientation of the amino acid side chains. acs.org This change in conformation can either enhance or diminish binding affinity depending on whether the new, preferred conformation is more or less complementary to the enzyme's active site. nih.govacs.org In some systems, N-methylation has been shown to increase binding affinity and selectivity. nih.govnih.gov It can also improve cell permeability, which is a crucial factor for in-vivo activity. nih.gov The precise impact on caspase-1 binding would require empirical testing, but it fundamentally alters the inhibitor's structural and energetic profile.
Structural Biology and Molecular Dynamics of Ac Dl N Me Tyr Dl Val Dl Ala Dl Asp Al Enzyme Complexes
X-ray Crystallographic Analysis of Enzyme-Bound Ac-DL-N(Me)Tyr-DL-Val-DL-Ala-DL-Asp-al
Although a crystal structure for this specific compound complexed with an enzyme is not currently available, insights can be drawn from the vast body of research on other peptide aldehyde and N-methylated peptide inhibitors. mdpi.comnih.govacs.orgacs.org
Peptide aldehydes are known to act as reversible covalent inhibitors of cysteine and serine proteases. nih.gov In the context of caspase-1, which is a cysteine protease, the aldehyde moiety of this compound would be expected to form a thiohemiacetal adduct with the catalytic cysteine residue in the enzyme's active site. nih.gov This covalent bond is central to its inhibitory mechanism.
Beyond the covalent linkage, the specificity of the inhibitor is determined by a network of non-covalent interactions between the peptide backbone and side chains of the inhibitor and the enzyme's binding pockets (subsites). The YVAD sequence would engage with the corresponding S1-S4 subsites of caspase-1.
The N-methylation of the tyrosine residue at the P4 position is a critical feature. While N-methylation can sometimes disrupt hydrogen bonds that would otherwise be present with a standard amide N-H group, it can also lead to conformational changes in the enzyme that create new, favorable interactions. acs.orgacs.org For instance, in a study on inhibitors of the SARS-CoV-2 main protease, N-methylation at the P2 position led to the loss of a hydrogen bond, but a conformational rearrangement of a nearby glutamine residue in the enzyme resulted in a new, compensatory hydrogen bond. acs.orgacs.org A similar adaptive mechanism could be at play in the binding of this compound to its target.
Table 1: Anticipated Interactions between this compound and Caspase-1
| Inhibitor Residue | Enzyme Subsite | Expected Interactions |
| Asp-al | S1 | The P1 aspartate side chain forms key hydrogen bonds and ionic interactions within the S1 pocket, which is a primary determinant of specificity for caspase-1. The aldehyde forms a covalent thiohemiacetal with the catalytic cysteine. |
| Ala | S2 | The small, neutral alanine (B10760859) side chain fits into the corresponding S2 subsite. |
| Val | S3 | The hydrophobic valine side chain engages with the S3 subsite of the enzyme. |
| N(Me)Tyr | S4 | The N-methylated tyrosine would occupy the S4 subsite. The N-methylation may alter the backbone conformation and influence interactions with the enzyme, potentially enhancing proteolytic stability. researchgate.netnih.gov |
The introduction of the N-methyl group on the tyrosine residue would likely alter the local water network. The loss of a hydrogen bond donor at the amide nitrogen could lead to a rearrangement of water molecules in the S4 subsite. Furthermore, the binding of a flexible ligand like a peptide aldehyde can induce conformational changes in the active site of the enzyme to achieve an optimal fit, a phenomenon known as "induced fit."
Nuclear Magnetic Resonance (NMR) Spectroscopy for Characterizing Solution-State Conformations and Binding Dynamics
NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution, providing information that is complementary to the static picture offered by X-ray crystallography. Current time information in Dallas County, US. For the this compound-enzyme complex, solution NMR could provide insights into:
Conformational Ensemble: In solution, the peptide inhibitor and the enzyme exist as an ensemble of conformations. NMR can characterize these different states and their relative populations.
Binding Dynamics: NMR techniques such as saturation transfer difference (STD) and WaterLOGSY can identify which parts of the inhibitor are in close contact with the enzyme. Chemical shift perturbation studies can map the binding site on the enzyme by monitoring changes in the chemical shifts of the enzyme's amino acid residues upon addition of the inhibitor.
Impact of N-Methylation: By comparing the NMR spectra of the N-methylated inhibitor with its non-methylated counterpart, the specific effects of this modification on the conformation and dynamics of the peptide, both free and when bound to the enzyme, can be elucidated. nih.gov
Computational Modeling and Simulation: Predicting Binding Modes and Energetics
Computational methods are invaluable for predicting and analyzing the interactions between an inhibitor and its target enzyme, especially when experimental structures are unavailable. mdpi.comfrontiersin.org
Molecular docking could be employed to predict the most likely binding pose of this compound in the active site of an enzyme like caspase-1. Given the covalent nature of the inhibition, covalent docking algorithms would be particularly appropriate. mdpi.com These simulations would start by placing the inhibitor in the active site and then forming the thiohemiacetal bond with the catalytic cysteine.
Following docking, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the inhibitor-enzyme complex over time. mdpi.com An MD simulation would provide information on:
The stability of the predicted binding pose.
The flexibility of different regions of the inhibitor and the enzyme.
The network of hydrogen bonds and other non-covalent interactions.
The role of surrounding water molecules in mediating the interaction.
To quantify the binding affinity of the inhibitor, more computationally intensive methods like Free Energy Perturbation (FEP) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used.
MM/PBSA: This method calculates the free energy of binding by combining molecular mechanics energy terms with a continuum solvent model. It can be used to estimate the relative binding affinities of different inhibitors or to identify key residues that contribute most to the binding energy.
FEP: FEP is a more rigorous method that calculates the free energy difference between two states (e.g., the bound and unbound states of the inhibitor) by simulating a non-physical pathway that "mutates" one state into the other. This method can provide highly accurate predictions of binding free energies.
Table 2: Computational Methods for Analyzing the this compound-Enzyme Complex
| Computational Method | Purpose |
| Covalent Docking | Predicts the initial binding pose of the inhibitor in the enzyme's active site, including the formation of the covalent thiohemiacetal bond. mdpi.com |
| Molecular Dynamics (MD) | Simulates the dynamic behavior of the complex, assessing its stability and characterizing the interactions over time. mdpi.com |
| MM/PBSA | Estimates the binding free energy by analyzing the energies of the inhibitor, enzyme, and complex from MD simulation snapshots. |
| Free Energy Perturbation (FEP) | Provides a more accurate calculation of the binding free energy by simulating a thermodynamic cycle. |
Cellular and Biochemical Applications of Ac Dl N Me Tyr Dl Val Dl Ala Dl Asp Al As a Research Probe
Utilizing Ac-DL-N(Me)Tyr-DL-Val-DL-Ala-DL-Asp-al to Dissect Protease Pathways in Cellular Models
The specificity of peptide-based inhibitors is largely determined by their amino acid sequence, which mimics the natural substrate of the target protease. nih.gov The core YVAD sequence of this compound is recognized by caspase-1, a key enzyme in the inflammatory and apoptotic pathways. sigmaaldrich.com By introducing this inhibitor to cellular models, researchers can effectively block the activity of caspase-1 and observe the downstream consequences, thereby dissecting its role in complex signaling cascades.
The modifications present in this particular peptide—the N-methylation of tyrosine and the use of DL-amino acids—are likely intended to enhance its properties as a research probe. N-methylation can increase cell permeability and reduce degradation by other proteases, while the inclusion of D-amino acids can confer resistance to proteolysis, leading to a longer half-life within the cellular environment.
Programmed cell death, or apoptosis, is a fundamental biological process executed by a family of cysteine proteases known as caspases. rndsystems.com Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), plays a crucial role in both apoptosis and inflammation. novusbio.com It is responsible for the proteolytic processing and activation of pro-inflammatory cytokines, as well as initiating a form of inflammatory cell death called pyroptosis. elabscience.com
The use of inhibitors like this compound allows for the precise elucidation of caspase-1's function in these processes. For instance, in studies of neuronal cell death, the related inhibitor Ac-YVAD-CHO has been shown to attenuate apoptosis induced by various stimuli. rndsystems.comnih.gov By treating cells with this inhibitor and observing a reduction in apoptotic markers—such as DNA fragmentation or the activation of executioner caspases—researchers can confirm the involvement of caspase-1 in a particular cell death pathway.
Table 1: Research Findings on the Role of YVAD-based Inhibitors in Programmed Cell Death
| Cellular Model | Inducer of Apoptosis | Effect of YVAD-based Inhibitor | Conclusion | Reference(s) |
| Rat Striatal Neurons | Quinolinic Acid | Inhibition of DNA fragmentation and p53 upregulation. | Caspase-1 is involved in quinolinic acid-induced apoptosis. | rndsystems.com |
| Mouse Hepatocytes | TNF-α/Actinomycin D | Blocked apoptosis but led to necrotic cell death. | Caspase inhibition can shift the mode of cell death. | nih.gov |
| Rat Endotoxemia Model | Lipopolysaccharide (LPS) | Reduced plasma levels of IL-1β and IL-18. | Caspase-1 inhibition attenuates the systemic inflammatory response. | nih.gov |
| Human Monocytic THP-1 Cells | Lipopolysaccharide (LPS) | Inhibition of caspase-1 activation and IL-1β release. | Confirms the role of caspase-1 in inflammasome activation. | mdpi.com |
Proteomic Profiling of Inhibitor Target Engagement in Complex Biological Systems
A significant challenge in drug discovery and chemical biology is to understand the full spectrum of targets a small molecule interacts with within a complex biological system. nih.gov Proteomic profiling techniques can be employed to identify the proteins that bind to an inhibitor like this compound. One common approach involves immobilizing the inhibitor on a solid support and using it as "bait" to capture its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.
Alternatively, a "tag-free" approach can be used where the inhibitor is added to the lysate, and changes in the thermal stability or protease susceptibility of proteins are measured. nih.gov Proteins that bind to the inhibitor will exhibit altered stability, allowing for their identification. While specific proteomic profiling studies utilizing this compound are not widely reported, the principles of these techniques could be readily applied to this compound to confirm its engagement with caspase-1 and to identify potential off-target interactions.
Table 2: Methodologies for Proteomic Profiling of Inhibitor Target Engagement
| Methodology | Principle | Advantages | Potential Application to this compound |
| Affinity Chromatography | The inhibitor is immobilized on a resin and used to pull down binding proteins from a cell lysate. | Direct identification of binding partners. | Confirmation of caspase-1 as the primary target and identification of other interacting proteases. |
| Drug Affinity Responsive Target Stability (DARTS) | Binding of the inhibitor to its target protein confers resistance to proteolysis. | Does not require modification of the inhibitor. | Identification of target proteins in their native state. |
| Thermal Proteome Profiling (TPP) | The melting temperature of a protein changes upon ligand binding. | Can be performed in living cells. | Assessment of target engagement in a cellular context. |
Development of Activity-Based Probes (ABPs) Derived from this compound for Enzyme Visualization
Activity-based probes (ABPs) are powerful chemical tools used to label and visualize the active forms of enzymes in complex biological samples. novusbio.comnih.gov An ABP typically consists of three components: a reactive group or "warhead" that covalently binds to the enzyme's active site, a recognition element that provides specificity, and a reporter tag (e.g., a fluorophore or biotin) for detection. novusbio.com
The peptide aldehyde this compound can serve as an excellent scaffold for the development of an ABP for caspase-1. The peptide sequence provides the specificity, and the aldehyde acts as the warhead. To convert it into an ABP, a reporter tag would need to be incorporated. This is typically done by attaching the tag to the N-terminus of the peptide or to the side chain of an amino acid that is not critical for enzyme recognition.
Once synthesized, such an ABP could be used to:
Visualize active caspase-1 in cells and tissues: Using fluorescence microscopy, researchers could directly observe the localization and activity of caspase-1 during processes like inflammation and apoptosis. nih.gov
Quantify caspase-1 activity: The intensity of the fluorescent signal from the ABP-labeled enzyme can be used to quantify the amount of active caspase-1 in a sample. researchgate.net
Profile caspase activity in different disease states: By comparing the labeling patterns of the ABP in healthy versus diseased tissues, researchers could identify changes in caspase-1 activity associated with various pathologies.
Table 3: Components of a Hypothetical Activity-Based Probe Derived from this compound
| Component | Function | Specific Moiety |
| Recognition Element | Provides specificity for the target enzyme (caspase-1). | DL-N(Me)Tyr-DL-Val-DL-Ala-DL-Asp |
| Warhead | Forms a covalent bond with the active site cysteine of the enzyme. | Aldehyde (-CHO) |
| Reporter Tag | Enables detection and visualization of the labeled enzyme. | Fluorophore (e.g., FITC, Rhodamine) or Biotin |
Advanced Methodological Approaches in Peptide Aldehyde Inhibitor Research
High-Throughput Screening (HTS) Platforms for Activity and Selectivity Assessment
High-throughput screening (HTS) has revolutionized the discovery and characterization of enzyme inhibitors by enabling the rapid assessment of large compound libraries. springernature.comresearchgate.net For peptide aldehyde inhibitors like Ac-DL-N(Me)Tyr-DL-Val-DL-Ala-DL-Asp-al, HTS platforms are crucial for determining both their inhibitory activity against the target protease and their selectivity against other related enzymes. These assays are typically performed in microplate formats (e.g., 384- or 1536-well plates) and utilize fluorescence or luminescence-based readouts for rapid and sensitive detection of enzyme activity. researchgate.netnih.gov
A common HTS approach for assessing caspase-1 inhibition involves the use of a fluorogenic substrate, such as Ac-WEHD-AFC (7-amino-4-trifluoromethylcoumarin). In the absence of an inhibitor, caspase-1 cleaves the substrate, releasing the fluorescent AFC molecule, which can be quantified. When an inhibitor like this compound is present, the enzymatic activity is blocked, resulting in a decrease in the fluorescent signal. The potency of the inhibitor is typically determined by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).
To assess selectivity, the inhibitor is screened against a panel of other proteases, particularly other members of the caspase family. For instance, Ac-YVAD-CHO has been shown to be highly selective for caspase-1, with significantly lower inhibitory activity against caspases-3 and -8. caymanchem.com This selectivity is a critical attribute for a research tool and a potential therapeutic agent, as it minimizes off-target effects.
Table 1: Representative High-Throughput Screening Data for this compound
| Parameter | Caspase-1 | Caspase-3 | Caspase-8 |
| IC50 (nM) | 10 | >10,000 | >10,000 |
| Substrate | Ac-WEHD-AFC | Ac-DEVD-AFC | Ac-IETD-AFC |
| Assay Format | 384-well, fluorescence | 384-well, fluorescence | 384-well, fluorescence |
This table presents illustrative data based on typical HTS results for selective caspase-1 inhibitors. Actual values may vary depending on experimental conditions.
Quantitative Mass Spectrometry for Measuring Protease Activity and Inhibitor Potency
Quantitative mass spectrometry (MS) has emerged as a powerful, label-free technique for directly measuring protease activity and the potency of inhibitors. nih.gov This method offers high specificity and sensitivity, allowing for the precise monitoring of substrate cleavage and product formation. In the context of this compound, quantitative MS can be used to determine its inhibitory effect on caspase-1 by monitoring the cleavage of a specific peptide substrate.
A typical workflow involves incubating the target protease (caspase-1) with its substrate in the presence and absence of the inhibitor. The reaction is then quenched, and the resulting mixture of uncleaved substrate and cleaved products is analyzed by liquid chromatography-mass spectrometry (LC-MS). By comparing the peak intensities of the substrate and product peptides, the extent of enzymatic cleavage can be accurately quantified. This allows for the determination of kinetic parameters and the inhibitory constant (Ki) of the compound.
Furthermore, advanced MS techniques, such as those employing stable isotope labeling, can provide even more precise quantification. These methods are invaluable for detailed mechanistic studies and for validating the results obtained from HTS assays.
Table 2: Illustrative Quantitative Mass Spectrometry Data for Caspase-1 Inhibition by this compound
| Parameter | Value | Method |
| Substrate Peptide | Asp-Tyr-Val-Ala-Asp-Gly | LC-MS/MS |
| Cleavage Site | Asp-Gly | MS/MS Fragmentation Analysis |
| Ki (nM) | 0.76 | Isotope Dilution Mass Spectrometry |
This table contains representative data illustrating the application of quantitative mass spectrometry for inhibitor characterization. The Ki value is based on reported data for Ac-YVAD-CHO. caymanchem.com
Microfluidic-Based Assays for Kinetic and Equilibrium Binding Studies
Microfluidic technologies offer several advantages for studying enzyme kinetics and inhibitor interactions, including significantly reduced sample and reagent consumption, rapid analysis times, and precise control over experimental conditions. mdpi.com These "lab-on-a-chip" systems can be designed to perform complex multi-step assays, making them well-suited for the detailed characterization of peptide aldehyde inhibitors.
For kinetic studies of this compound, a microfluidic device can be designed to rapidly mix the inhibitor with the enzyme and substrate, allowing for the real-time monitoring of the reaction progress. By varying the concentrations of the reactants and the incubation times, detailed kinetic parameters such as the association (kon) and dissociation (koff) rate constants can be determined.
Equilibrium binding studies can also be performed using microfluidic platforms. Techniques such as microfluidic affinity chromatography or capillary electrophoresis can be integrated on-chip to separate the enzyme-inhibitor complex from the free enzyme, allowing for the determination of the dissociation constant (Kd). The high surface-to-volume ratio in microchannels can also enhance the detection of binding events.
Table 3: Representative Microfluidic-Based Assay Parameters for this compound
| Parameter | Description |
| Device Material | Polydimethylsiloxane (PDMS) |
| Channel Dimensions | 50 µm width, 20 µm depth |
| Flow Rate | 100 nL/min |
| Detection Method | On-chip fluorescence detection |
This table outlines typical parameters for a microfluidic-based enzyme inhibition assay.
Biophysical Characterization Techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful biophysical techniques that provide detailed insights into the thermodynamics and kinetics of molecular interactions in a label-free manner.
Surface Plasmon Resonance (SPR) is an optical technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. For studying the interaction of this compound with caspase-1, the enzyme is typically immobilized on the sensor chip, and the inhibitor is flowed over the surface. The binding and dissociation of the inhibitor cause changes in the refractive index at the sensor surface, which are detected as a response. This allows for the direct measurement of the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of a ligand to a macromolecule. In a typical ITC experiment for this system, a solution of this compound would be titrated into a solution containing caspase-1. The heat released or absorbed during the binding event is measured, allowing for the determination of the binding affinity (Ka, the inverse of Kd), the enthalpy change (ΔH), and the stoichiometry of the interaction (n). From these parameters, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the binding interaction.
Table 4: Representative Biophysical Characterization Data for the Interaction of this compound with Caspase-1
| Technique | Parameter | Value |
| SPR | kon (M⁻¹s⁻¹) | 1.5 x 10⁶ |
| koff (s⁻¹) | 1.1 x 10⁻³ | |
| Kd (nM) | 0.73 | |
| ITC | Ka (M⁻¹) | 1.3 x 10⁹ |
| ΔH (kcal/mol) | -12.5 | |
| -TΔS (kcal/mol) | 0.8 | |
| ΔG (kcal/mol) | -11.7 |
This table presents illustrative data based on typical results obtained from SPR and ITC experiments for high-affinity enzyme-inhibitor interactions. The kinetic and affinity values are consistent with reported data for potent caspase-1 inhibitors.
Future Perspectives and Unanswered Questions in Ac Dl N Me Tyr Dl Val Dl Ala Dl Asp Al Research
Design Principles for Enhanced Selectivity and Potency of N-Methylated DL-Peptide Aldehydes
The N-methylation of peptides is a key strategy for modulating their physicochemical properties to improve their potential as drug candidates. nih.govnih.gov This modification, as seen in Ac-DL-N(Me)Tyr-DL-Val-DL-Ala-DL-Asp-al, introduces a methyl group to the amide bond, which can confer unprecedented pharmacokinetic properties, including enhanced metabolic stability and membrane permeability. springernature.com
Future design principles will likely focus on the strategic use of single or multiple N-methylations to refine the conformational behavior of peptide aldehydes. nih.govresearchgate.net N-methylation restricts the conformational flexibility of the peptide backbone, which can lock the molecule into a bioactive conformation that is optimal for binding to a specific target. This can drastically improve both potency and selectivity. nih.gov For instance, multiple N-methylations of a cyclic hexapeptide integrin antagonist were shown to increase its selectivity for different integrin subtypes. nih.gov Quantum mechanical and molecular dynamic simulations are becoming increasingly important tools to investigate the conformational behavior of N-methylated peptides and guide the design of more effective inhibitors. researchgate.net
Unanswered questions remain regarding the precise rules governing how N-methylation at different positions within a peptide sequence affects its three-dimensional structure and target affinity. Systematic "N-methyl scans," where each amino acid position is methylated one by one, facilitated by rapid solid-phase synthesis techniques, can help create libraries of related compounds to screen for optimal activity and provide valuable insights into structure-activity relationships. nih.govspringernature.com
| Design Principle | Effect on Peptide Aldehyde Properties | Rationale |
| N-Methylation | Increases proteolytic stability and may improve oral bioavailability. nih.govspringernature.com | The methyl group shields the amide bond from enzymatic cleavage. |
| Conformational Constraint | Enhances receptor selectivity and binding affinity. nih.gov | Reduces flexibility, locking the peptide into its bioactive shape. |
| Systematic Scanning | Accelerates screening of bioactive N-methylated peptides. nih.gov | Allows for the rapid identification of key positions for methylation. |
| Cyclization | Further improves metabolic stability and membrane permeability. nih.govspringernature.com | Creates a more rigid and stable structure. |
Exploring Novel Protease Targets and Unconventional Binding Sites
This compound is known to be an inhibitor of Interleukin-1β Converting Enzyme (ICE), also known as caspase-1, with a Ki (inhibition constant) of 0.12 µM. glpbio.com While this provides a known target, the broader class of peptide aldehydes represents a versatile platform for inhibiting various proteases. Future research will undoubtedly focus on exploring novel protease targets implicated in a wide range of diseases.
The aldehyde functional group is a key feature, acting as a "warhead" that can form a reversible covalent bond with the catalytic serine or cysteine residues in the active site of many proteases. This mechanism is central to their inhibitory activity. The challenge and opportunity lie in designing the peptide sequence to guide this warhead to new and specific targets. For example, peptide aldehyde libraries have been successfully designed and synthesized to target the SARS Coronavirus Main Protease (SARS-CoV Mpro), yielding potent inhibitors. nih.gov
A significant unanswered question is the extent to which N-methylated peptide aldehydes can be designed to interact with unconventional binding sites on proteases, such as allosteric sites. Targeting these sites could offer new mechanisms of inhibition and potentially overcome resistance issues associated with active-site-directed inhibitors. The introduction of cyclic scaffolds and other rigidifying elements into the peptide design can reduce flexibility and create inhibitors that interact with regions beyond the catalytic aspartic acids or the flap region of the active site. mdpi.com
| Protease Target Class | Disease Area | Rationale for Targeting |
| Caspases | Inflammation, Apoptosis | Central role in inflammatory signaling and programmed cell death. |
| Viral Proteases (e.g., SARS-CoV Mpro) | Infectious Disease | Essential for viral replication and maturation. nih.gov |
| Matrix Metalloproteinases (MMPs) | Cancer, Arthritis | Involved in tissue remodeling and disease progression. |
| Cathepsins | Cancer, Immune Disorders | Key roles in protein degradation and antigen presentation. |
Advancements in Stereoselective Synthesis and Scalable Production
The development of efficient and scalable synthesis methods is critical for the translation of promising peptide aldehyde inhibitors from the laboratory to clinical applications. Significant efforts have been made to optimize the synthesis of these complex molecules, both in solution and on solid-phase supports. nih.gov
Future advancements will likely focus on improving stereoselectivity and scalability. Stereoselective synthesis is crucial as the biological activity of peptide inhibitors is highly dependent on their specific three-dimensional structure. mdpi.com Recent developments include enantioselective enzymatic reactions and substrate-controlled dihydroxylation to produce optically active intermediates with high purity. mdpi.com Additionally, novel electrochemical strategies are being explored for a more step- and atom-economical synthesis of peptide aldehydes through C-N bond cleavage under racemization-free conditions. repec.org
For scalable production, traditional batch synthesis methods are often inefficient and costly. aist.go.jp Continuous flow chemistry is emerging as a powerful alternative, offering benefits such as improved heat transfer, ease of automation, and the potential for gram-scale synthesis. researchgate.net Researchers are developing simple solution-phase flow conditions for peptide synthesis that contribute to a more robust and scalable process. researchgate.net Furthermore, new methods for the direct and scalable conversion of carboxylic acids to aldehydes using reagents like pinacolborane are expanding the toolbox for producing these compounds efficiently. researchgate.net A major goal is to develop low-cost, waste-minimizing chemical synthesis platforms that can be applied to a wide range of amino acid sequences. aist.go.jp
| Synthesis Advancement | Key Benefit | Example Application |
| Solid-Phase Synthesis | Enables parallel synthesis of peptide aldehyde libraries. nih.gov | Rapid screening for inhibitors of targets like SARS-CoV Mpro. nih.gov |
| Flow Chemistry | Allows for scalable, continuous production. researchgate.net | Gram-scale synthesis of peptide precursors. researchgate.net |
| Electrochemical Methods | Provides a metal-free and biocompatible strategy. repec.org | Homoproline-specific peptide diversification. repec.org |
| Enzymatic Desymmetrization | Achieves high enantiomeric purity. mdpi.com | Synthesis of chiral intermediates for HIV protease inhibitors. mdpi.com |
Integration of Omics Data for Systems-Level Understanding of Protease Networks
To fully understand the biological impact of an inhibitor like this compound, it is essential to move beyond a single-target perspective and adopt a systems-level view. The integration of multiple "omics" data types—such as proteomics (proteins), transcriptomics (RNA), and metabolomics (metabolites)—is a powerful approach to achieving this comprehensive understanding. mdpi.comspringernature.com
By combining these datasets, researchers can construct complex interaction networks that reveal how inhibiting one protease can have cascading effects throughout cellular pathways. biorxiv.orgnih.gov For instance, proteomics can identify all the proteins present in a cell and how their levels or modifications change upon treatment with an inhibitor, while metabolomics can reveal subsequent alterations in metabolic pathways. mdpi.comdtu.dk This integrated approach can help identify not only the intended target but also potential off-target effects and downstream consequences of protease inhibition. nih.gov
A key future direction is the use of multi-omics data combined with network models to identify novel drug targets and better understand disease mechanisms. biorxiv.orgnih.gov For example, analyzing the structure of protein-protein interaction (PPI) networks can help select key molecules (hub nodes) that are critical for the pathophysiological processes triggered by a disease, making them potential drug targets. nih.gov Unanswered questions include how to best integrate these large and diverse datasets to generate reliable and predictive models of protease networks and how these models can be used to design inhibitors with higher specificity and fewer side effects. springernature.com
| Omics Technology | Information Provided | Application in Protease Research |
| Proteomics | Measures changes in protein levels and post-translational modifications. | Identifying direct and indirect targets of an inhibitor; mapping protease networks. dtu.dk |
| Transcriptomics | Measures the expression levels of all RNA transcripts. | Understanding how protease inhibition affects gene expression and regulatory pathways. mdpi.com |
| Metabolomics | Analyzes the complete set of small-molecule metabolites. | Revealing alterations in metabolic pathways as a consequence of protease activity. biorxiv.org |
| Multi-Omics Integration | Provides a holistic view of the biological system. mdpi.comspringernature.com | Constructing comprehensive network models to predict inhibitor effects and identify new targets. nih.gov |
Q & A
Basic Research Questions
Q. What is the structural configuration of Ac-DL-N(Me)Tyr-DL-Val-DL-Ala-DL-Asp-al, and how does it influence its biochemical activity?
- Methodological Answer : The compound’s structure comprises acetylated (Ac) N-methyl tyrosine (N(Me)Tyr), valine (Val), alanine (Ala), and aspartic acid (Asp) in racemic (DL) form. To confirm its configuration, researchers should employ:
- Mass Spectrometry (MS) for molecular weight validation.
- Nuclear Magnetic Resonance (NMR) to resolve stereochemistry and methyl group placement on tyrosine .
- Circular Dichroism (CD) to assess chiral effects in racemic mixtures.
- Experimental Design: Use standardized peptide synthesis protocols with stepwise LC-MS monitoring to track intermediate products .
Q. What methodologies are recommended for synthesizing this compound with high purity?
- Methodological Answer :
- Solid-Phase Peptide Synthesis (SPPS) is ideal for sequential DL-amino acid coupling. Use Fmoc/t-Bu chemistry to preserve methylated tyrosine stability.
- Racemic Mixture Handling : Equimolar D- and L-forms must be incorporated at each step, requiring dual-column HPLC for enantiomeric resolution .
- Purification : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients (e.g., 5–60% over 30 minutes) ensures >95% purity. Validate via MS and amino acid analysis .
Advanced Research Questions
Q. How should researchers design experiments to investigate the stability of this compound under physiological conditions?
- Methodological Answer :
- Stability Assay : Incubate the peptide in phosphate-buffered saline (PBS) at pH 7.4 and 37°C. Sample aliquots at 0, 6, 12, 24, and 48 hours.
- Degradation Analysis : Use LC-MS/MS to detect cleavage products. Focus on aspartic acid residues (prone to hydrolysis) and methylated tyrosine (resistant to proteases) .
- Statistical Design : Apply a simplex centroid mixture design (as in Table 3b of ) to model degradation kinetics under varying pH/temperature conditions .
Q. What advanced analytical techniques are critical for characterizing the conformational dynamics of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model peptide folding in aqueous environments. Parameterize methylated tyrosine using quantum mechanical (QM) calculations.
- Synchrotron Radiation CD (SRCD) : Resolve subtle conformational changes in racemic mixtures.
- Data Contradiction Resolution: If experimental NMR data conflicts with MD predictions, recalibrate force fields using hybrid QM/MM methods .
Q. How can computational modeling approaches be integrated with experimental data to predict the interaction mechanisms of this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or HADDOCK to screen peptide binding to targets (e.g., enzymes or receptors). Validate via Surface Plasmon Resonance (SPR) or ITC.
- Answer Set Programming (ASP) : Apply logical reasoning frameworks (as in ) to reconcile conflicting binding affinity data from multiple assays. For example, if SPR suggests low affinity but ITC shows high enthalpy, ASP can model multi-site binding scenarios .
Data Analysis & Reproducibility
Q. How should researchers address contradictions in bioactivity data across studies involving this compound?
- Methodological Answer :
- Meta-Analysis Framework : Aggregate data from multiple studies and apply mixed-effects models to account for variability in synthesis protocols or assay conditions.
- Sensitivity Analysis : Use Monte Carlo simulations to test how racemic ratio (DL) deviations (e.g., 55:45 vs. 50:50) impact bioactivity outcomes .
- Example: If one study reports IC50 = 10 µM and another IC50 = 50 µM, check for differences in peptide purity or enantiomeric excess via re-analysis of raw HPLC/MS data.
Ethical & Reporting Standards
Q. What ethical considerations are unique to studies involving racemic peptides like this compound?
- Methodological Answer :
- Stereochemical Transparency : Disclose enantiomeric ratios in all publications to avoid misrepresentation of chiral-dependent effects.
- Data Sharing : Deposit raw NMR, MS, and bioassay datasets in repositories like Zenodo to enable reproducibility checks.
- Compliance: Follow institutional guidelines for ethical review (as outlined in , Section A3–A5) when using human-derived enzymes or cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
